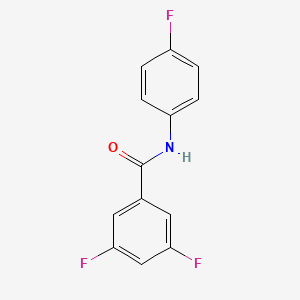![molecular formula C9H5N3S2 B1621080 5H-Pirido[3,2-e]tiazolo[3,2-a]pirimidina-5-tiona CAS No. 106531-35-5](/img/structure/B1621080.png)
5H-Pirido[3,2-e]tiazolo[3,2-a]pirimidina-5-tiona
Descripción general
Descripción
5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione is a chemical compound with the molecular formula C9H5N3S2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
A series of 5H-thiazolo[3,2-a]pyrimidin-5-ones, which are structurally similar to 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione, were synthesized by the cyclization reactions of S-alkylated derivatives in concentrated H₂SO₄ . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization occurred .Molecular Structure Analysis
The molecular structure of 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione is characterized by a pyrimidine ring fused with a thiazole ring . This structure is similar to the structure of DNA and RNA, which may account for its biological activity .Chemical Reactions Analysis
The reaction mechanism involved in the synthesis of 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione derivatives typically involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product. This intermediate then undergoes a [3,3]-Claisen rearrangement to give the final product .Aplicaciones Científicas De Investigación
Actividad Antagónica sobre los Receptores 5-HT2A
Este compuesto ha sido evaluado por su potencial como un antagonista del receptor 5-HT2A. Estos receptores son importantes en varios procesos neurológicos, y los antagonistas pueden ser útiles en el tratamiento de trastornos como la esquizofrenia y la depresión .
Actividad Citotóxica
Algunos derivados de este compuesto han mostrado una excelente actividad citotóxica en varias líneas celulares, lo que indica un posible uso en la investigación del cáncer para desarrollar nuevos agentes quimioterapéuticos .
Actividades Antibacterianas y Antituberculosas
Hay evidencia de que ciertos derivados poseen actividades antibacterianas y antituberculosas, lo que sugiere su uso en el desarrollo de tratamientos para infecciones bacterianas y tuberculosis .
Unión a Destinos Biológicos
Debido a su similitud estructural con la purina, este compuesto puede utilizarse para diseñar estructuras capaces de unirse eficazmente a destinos biológicos, lo cual es crucial en el desarrollo de fármacos y los estudios de biología molecular .
Síntesis de Derivados con Propiedades Medicinales
El grupo metileno activo en los derivados del compuesto lo convierte en un centro atractivo para la funcionalización, lo que lleva a la síntesis de nuevos compuestos con posibles propiedades medicinales .
Aplicaciones del Cierre del Anillo de Tiofeno
El proceso de síntesis que implica el cierre del anillo de tiofeno indica su utilidad en la química orgánica para crear nuevos compuestos con posibles aplicaciones farmacéuticas .
Mecanismo De Acción
While the specific mechanism of action for 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione is not mentioned in the retrieved papers, it’s worth noting that pyrimidine derivatives have been found to exhibit a wide range of biological activities. They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Direcciones Futuras
The future directions for research on 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione and similar compounds could involve further exploration of their biological activities. Given their structural similarity to DNA and RNA, these compounds may have potential applications in the development of new drugs .
Propiedades
IUPAC Name |
5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-8-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3S2/c13-8-6-2-1-3-10-7(6)12-4-5-14-9(12)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQRLEBPIZVJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=CSC3=NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379246 | |
| Record name | 5H-Pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106531-35-5 | |
| Record name | 5H-Pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione derivatives and their significance?
A1: These compounds feature a complex heterocyclic core comprising a pyrido[3,2-e]thiazolo[3,2-a]pyrimidine scaffold with a thione group at the 5-position. This core structure allows for diverse substitutions, impacting biological activity. For instance, the presence of a hydrogenated pyridine, thiazole, or triazine ring can influence diuretic and saluretic effects []. Furthermore, incorporating aryl substituents can lead to planar derivatives with potential antiproliferative properties, though further research is needed to confirm this [].
Q2: How does the structure of these compounds relate to their diuretic activity?
A2: Research suggests a strong correlation between the structure of 5H-[1,3]thiazolo[3,2-a]pyrido[3,2-e]pyrimidines and their diuretic activity. Studies utilizing the Fujita-Ban model to analyze a series of derivatives revealed that hydrogenation of specific rings within the core structure (pyridine, [, ]thiazole, or [, , ]triazine) generally diminishes both diuretic and saluretic effects []. This highlights the importance of specific structural features for optimal activity.
Q3: What other heterocyclic systems have been explored in conjunction with the 5H-PYRIDO[3',2'] scaffold?
A3: Researchers have synthesized compounds incorporating various heterocyclic systems alongside the 5H-PYRIDO[3',2'] scaffold. Examples include:
- Pyridothiopyranopyrimidines: These compounds, specifically 2-substituted pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidines, were synthesized from 2,3-dihydro-3-dimethylaminomethylenethiopyrano[2,3-b]pyridin-4(4H)-ones reacting with specific binucleophile amidines [].
- Triazoloquinolines: Researchers successfully synthesized a novel ring system, 5-oxo-5H-pyrido-[3″,2″:5′,6′]pyrimido[1′,2′:1,5][1,2,4]triazolo[4,3-a]quinoline, by reacting 2-chloropyridine-3-carboxylic acid chloride with 3-amino-1,2,4-triazolo[4,3-a]quinoline []. This demonstrates the potential for creating diverse and complex heterocyclic architectures with potential biological applications.
Q4: Beyond diuretic and potential antiproliferative activities, are there other potential applications for these compounds?
A5: While research primarily focuses on the aforementioned activities, the structural diversity achievable through modifications of the 5H-PYRIDO[3',2'] scaffold suggests potential applications in other areas. For instance, the presence of nitrogen and sulfur atoms within the core structure offers possibilities for coordination chemistry, leading to the development of novel metal complexes []. These complexes may exhibit interesting photophysical properties [] and could be explored for applications in areas such as catalysis, sensing, or materials science. Further research is crucial to unlock the full potential of these compounds across diverse scientific disciplines.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



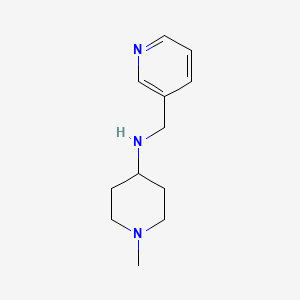


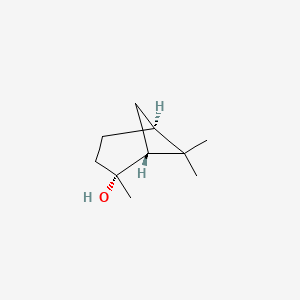
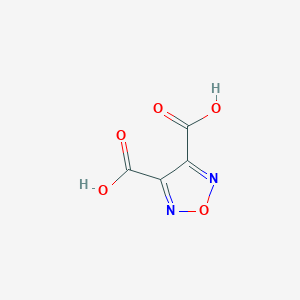

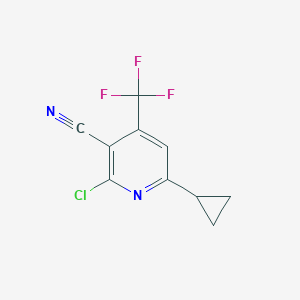


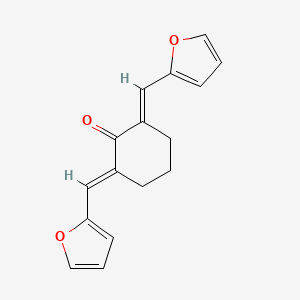
![1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one](/img/structure/B1621013.png)
